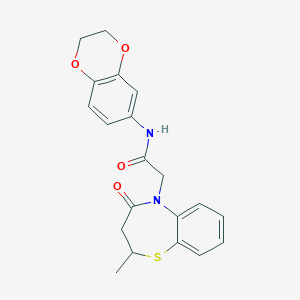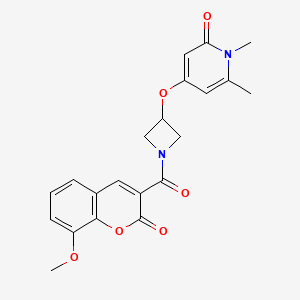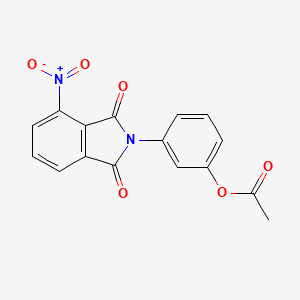![molecular formula C8H8N2OS B2943437 2-Methoxybenzo[d]thiazol-5-amine CAS No. 99584-07-3](/img/structure/B2943437.png)
2-Methoxybenzo[d]thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxybenzo[d]thiazol-5-amine” is a chemical compound . It has a molecular weight of 180.23 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The linear formula of “this compound” is C8H8N2OS . More detailed structural analysis would require specific spectroscopic data such as IR, 1H NMR, 13C NMR, and mass spectral data .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
Studies have demonstrated the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which include derivatives structurally related to 2-Methoxybenzo[d]thiazol-5-amine. These compounds exhibit significant biological activities, such as DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. For instance, certain compounds have shown cytotoxicity on cancer cell lines, highlighting their potential in cancer therapy (Gür et al., 2020).
Novel Anticancer Agents
Derivatives like 4-substituted methoxybenzoyl-aryl-thiazoles have been discovered as novel anticancer agents through structural modifications. These agents demonstrate improved antiproliferative activity against melanoma and prostate cancer cells, indicating their potential as therapeutic agents. Preliminary studies suggest these compounds inhibit cancer cell growth by disrupting tubulin polymerization (Lu et al., 2009).
Urease Enzyme Inhibition and Nitric Oxide Scavenging
Another area of interest is the synthesis of benzothiazole derivatives with potent urease enzyme inhibition and nitric oxide scavenging activities. These activities are crucial for developing treatments for conditions like Helicobacter pylori infections and inflammation-related diseases. For example, specific synthesized compounds have shown significant urease inhibition and nitric oxide scavenging, highlighting their potential pharmacological applications (Gull et al., 2013).
Cell Cycle Regulation and Apoptosis in Cancer Treatment
Isoxazole derivatives of this compound have been evaluated for their cytotoxicity against various cancer cell lines. Compounds in this category can induce cell cycle arrest and apoptosis in cancer cells, mainly through the activation of p53 via mitochondrial-dependent pathways. This mechanism suggests a promising avenue for cancer therapy, especially in treatments aimed at regulating cell proliferation and inducing programmed cell death in cancerous cells (Kumbhare et al., 2014).
Metal Chelation and Antimicrobial Activities
Aminothiazole-linked metal chelates have been synthesized and analyzed for their potential in antimicrobial applications. These compounds show significant activity against various bacterial and fungal species, alongside antioxidant activity. Such findings underscore the versatility of this compound derivatives in developing new antimicrobial agents, potentially offering a novel approach to combating resistant microbial strains (Noreen & Sumrra, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
Orientations Futures
The future directions for “2-Methoxybenzo[d]thiazol-5-amine” could involve further exploration of its potential applications in various fields. For instance, its derivatives could be synthesized and evaluated for their biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, could be conducted.
Mécanisme D'action
Target of Action
Studies on similar aminothiazole compounds suggest that they may have antimicrobial and antioxidant activity . These compounds have shown strong action against microbial species such as Micrococcus luteus and Escherichia coli .
Mode of Action
It’s known that similar aminothiazole compounds can chelate with bivalent metal ions (cobalt, nickel, copper, and zinc) in a 1:2 (m:l) ratio . This chelation phenomenon may enhance their bioactive nature .
Biochemical Pathways
Similar aminothiazole compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that they may interact with biochemical pathways related to these functions.
Result of Action
Similar aminothiazole compounds have shown antimicrobial and antioxidant activities . They have demonstrated strong action against various microbial species and exhibited significant antioxidant activity .
Action Environment
It’s known that the bioactive nature of similar aminothiazole compounds can be enhanced by chelation with bivalent metal ions , suggesting that the presence of these ions in the environment could potentially influence the compound’s action.
Propriétés
IUPAC Name |
2-methoxy-1,3-benzothiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNKBYETPITRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2943356.png)



![8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine](/img/structure/B2943361.png)
![Tert-butyl (3aR,7aS)-5-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2943362.png)
![2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride](/img/structure/B2943367.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2943368.png)




![3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B2943375.png)